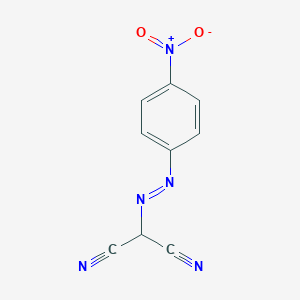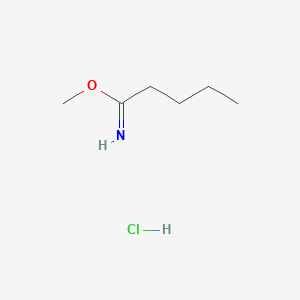
Methyl valerimidate hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, where specific conditions lead to the formation of desired products. For instance, the creation of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, obtained during the synthesis of a reported antitubercular agent, showcases the intricacies of chemical synthesis involving methyl groups and imidazole derivatives (Richter et al., 2023). Similarly, the synthesis of imidazole-1-sulfonyl azide hydrochloride demonstrates an efficient approach to generating diazotransfer reagents, highlighting the importance of selecting appropriate reagents and conditions for successful synthesis (Goddard-Borger & Stick, 2007).
Molecular Structure Analysis
The molecular structure of chemical compounds is critical for understanding their properties and reactivity. Research on the molecule 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, acting as an alpha-2-imidazoline receptor agonist, provides insight into the molecular structure analysis through experimental and theoretical techniques, including DFT and NMR, highlighting the correlation between structure and biological activity (Aayisha et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving methyl and imidazole derivatives often result in compounds with significant properties. The reactivity of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, forming a stable chromophore, underscores the potential of methyl and imidazole compounds in developing colorimetric assays for lipid peroxidation, illustrating the diverse chemical reactions and properties of these compounds (Gerard-Monnier et al., 1998).
Physical Properties Analysis
Analyzing the physical properties of compounds like methyl valerimidate hydrochloride involves understanding their stability, solubility, and crystalline structure. Studies such as the one on methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate provide valuable data on crystalline structures, which are essential for the design and development of new chemical entities (Richter et al., 2023).
Chemical Properties Analysis
The chemical properties of compounds like methyl valerimidate hydrochloride, including reactivity, chemical stability, and interaction with other molecules, are fundamental aspects of chemical research. The synthesis and characterization of imidazole derivatives, such as 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane, demonstrate the importance of analyzing chemical properties for the development of efficient synthesis methods and understanding the behavior of these compounds in various chemical reactions (Kefayati, Asghari, & Khanjanian, 2012).
Aplicaciones Científicas De Investigación
Wastewater Treatment : Hydrodynamic cavitation can significantly accelerate the decolorization of methyl orange using zero-valent copper nanoparticles. This finding is particularly relevant for the treatment of wastewater containing hazardous materials (Pan Li et al., 2015).
Adsorption Behavior : The position of the methyl group on the imidazole ring significantly affects the adsorption behavior of imidazole-modified silica adsorbents. The most effective removal of certain contaminants from water samples was achieved by specific silica adsorbents with the methyl group at particular positions (Zhike Wang et al., 2013).
Drug Sensitivity in Animals : Dogs trained to detect methyl benzoate exhibit a higher sensitivity to cocaine hydrochloride than to clean air. This suggests that vapor from cocaine, methyl benzoate, or other constituents may influence detection responses (L. P. Waggoner et al., 1997).
Chemical Synthesis : Imidazole-1-sulfonyl azide hydrochloride is an efficient, inexpensive, and shelf-stable diazotransfer reagent for converting primary amines into azides and activated methylene substrates into diazo compounds (E. Goddard-Borger & R. Stick, 2007).
Pharmaceutical Analysis : A spectrofluorimetric method can accurately and precisely determine life-saving cardiovascular drugs with active methylene groups. This method is suitable for quality control, bioavailability, and bioequivalency studies (Mohamed Abdelfattah El Dawya et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
methyl pentanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-3-4-5-6(7)8-2;/h7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIVSGKSLHIONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960336 | |
| Record name | Methyl pentanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl valerimidate hydrochloride | |
CAS RN |
39739-46-3 | |
| Record name | Pentanimidic acid, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39739-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl valerimidate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039739463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl pentanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl valerimidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

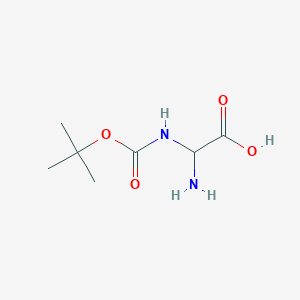
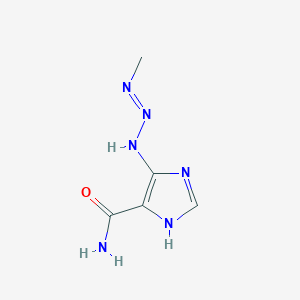

![Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B19601.png)

![Furo[2,3-B]pyridine-3-carbonitrile](/img/structure/B19604.png)

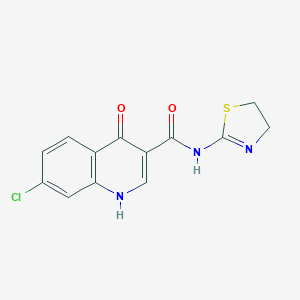

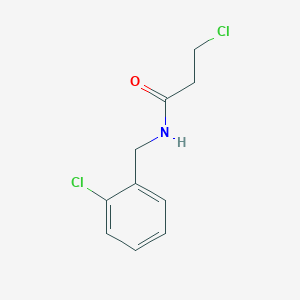
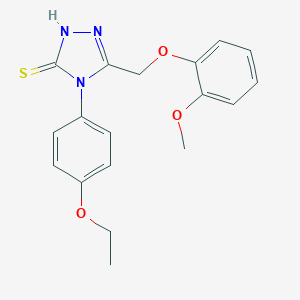
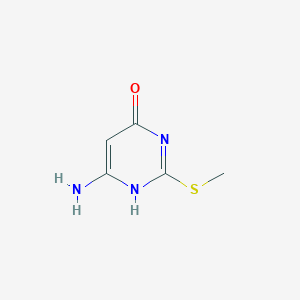
![2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B19625.png)
